Calcium Green-5N AM

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

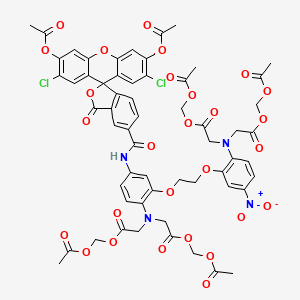

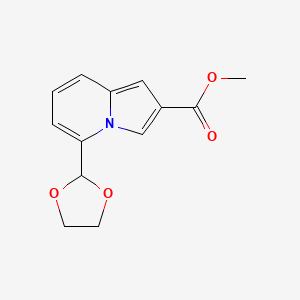

Calcium Green-5N AM is a novel calcium-sensitive fluorescent probe. It is widely used in scientific research for monitoring free calcium ions in various biological systems. This compound exhibits an increase in fluorescence intensity upon binding with calcium ions, making it a valuable tool for studying calcium signaling pathways and cellular functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Calcium Green-5N AM involves multiple steps, including the preparation of the core fluorophore and subsequent modifications to enhance its calcium-binding properties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies.

Análisis De Reacciones Químicas

Types of Reactions

Calcium Green-5N AM primarily undergoes complexation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

The primary reagent for this compound is calcium ions. The binding of calcium ions to the compound occurs under physiological conditions, typically in aqueous solutions with controlled pH and ionic strength.

Major Products Formed

The major product formed from the reaction of this compound with calcium ions is a fluorescent complex. This complex exhibits enhanced fluorescence intensity, which can be measured using fluorescence microscopy or spectroscopy.

Aplicaciones Científicas De Investigación

Calcium Green-5N AM is extensively used in various scientific research fields, including:

Chemistry: It is used to study calcium ion interactions and binding kinetics.

Biology: It is employed to monitor intracellular calcium levels in neurons, muscle cells, and other cell types.

Medicine: It is used in research related to calcium signaling in diseases such as neurodegenerative disorders and cardiovascular diseases.

Industry: It is used in the development of calcium-sensitive assays and diagnostic tools.

Mecanismo De Acción

Calcium Green-5N AM exerts its effects by binding to free calcium ions in the cellular environment. Upon binding, the compound undergoes a conformational change that results in an increase in fluorescence intensity. This fluorescence change can be detected and quantified, providing valuable information about calcium ion concentrations and dynamics within cells.

Comparación Con Compuestos Similares

Similar Compounds

Fluo-3: Another calcium-sensitive fluorescent probe with similar excitation and emission properties.

Fluo-4: A derivative of Fluo-3 with improved fluorescence properties.

Cal-520: A highly sensitive calcium indicator with a different fluorescence profile.

Calcium Green-1: A related compound with similar calcium-binding properties but different fluorescence characteristics.

Uniqueness

Calcium Green-5N AM is unique due to its high sensitivity to calcium ions and its ability to monitor free calcium ions in neurons and other cell types. Its fluorescence properties make it particularly suitable for studying rapid calcium dynamics and signaling events in biological systems.

Propiedades

Fórmula molecular |

C59H52Cl2N4O28 |

|---|---|

Peso molecular |

1336.0 g/mol |

Nombre IUPAC |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-nitrophenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate |

InChI |

InChI=1S/C59H52Cl2N4O28/c1-30(66)82-26-86-53(72)22-63(23-54(73)87-27-83-31(2)67)45-11-8-37(16-51(45)80-13-14-81-52-17-38(65(78)79)9-12-46(52)64(24-55(74)88-28-84-32(3)68)25-56(75)89-29-85-33(4)69)62-57(76)36-7-10-40-39(15-36)58(77)93-59(40)41-18-43(60)49(90-34(5)70)20-47(41)92-48-21-50(91-35(6)71)44(61)19-42(48)59/h7-12,15-21H,13-14,22-29H2,1-6H3,(H,62,76) |

Clave InChI |

VFSZBTFSVKUOIK-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)Cl)OC(=O)C)OC(=O)C)Cl)OC3=O)OCCOC7=C(C=CC(=C7)[N+](=O)[O-])N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate](/img/structure/B13915574.png)

![2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol](/img/structure/B13915577.png)

![2-Amino-4-(hydroxymethyl)-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B13915617.png)

![tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate](/img/structure/B13915625.png)